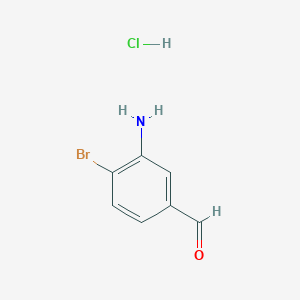
3-Amino-4-bromo-benzaldehyde hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-bromo-benzaldehyde hydrochloride: is an organic compound with the molecular formula C7H6BrNO·HCl . It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-benzaldehyde hydrochloride typically involves the following steps:
Bromination: Starting with 3-nitrotoluene, bromination is carried out using bromine in the presence of a catalyst to yield 4-bromo-3-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 3-amino-4-bromotoluene.
Oxidation: The methyl group is oxidized to an aldehyde group using an oxidizing agent like potassium permanganate or chromium trioxide, yielding 3-amino-4-bromo-benzaldehyde.
Formation of Hydrochloride Salt: Finally, the aldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to optimize the reaction conditions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 3-Amino-4-bromo-benzoic acid.
Reduction: 3-Amino-4-bromo-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce amino and bromo functionalities into target molecules.
Biology:
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde and amino groups.
Medicine:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
作用机制
The mechanism of action of 3-Amino-4-bromo-benzaldehyde hydrochloride involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions.
Amino Group: The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Bromine Atom:
相似化合物的比较
3-Amino-4-chloro-benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoro-benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-iodo-benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in 3-Amino-4-bromo-benzaldehyde hydrochloride makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.
Applications: The unique combination of amino, bromo, and aldehyde functionalities makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications.
属性
CAS 编号 |
1263378-23-9 |
|---|---|
分子式 |
C7H7BrClNO |
分子量 |
236.49 g/mol |
IUPAC 名称 |
3-amino-4-bromobenzaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-4H,9H2;1H |
InChI 键 |
CAEFSILQOSJTJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)N)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















